4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:
- A 4-chlorobenzenesulfonyl group at position 4 of the oxazole ring, providing electron-withdrawing effects.
- A morpholin-4-yl ethylamine side chain at position 5, enhancing solubility and enabling hydrogen bonding via the morpholine oxygen .
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and heterocyclic motifs are critical.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-14-3-5-15(6-4-14)29(24,25)19-18(21-7-8-23-9-12-26-13-10-23)28-17(22-19)16-2-1-11-27-16/h1-6,11,21H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCPPXTERDVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine represents a novel class of organic compounds with potential applications in medicinal chemistry. Its unique structural elements, including an oxazole ring, furan groups, and a chlorobenzenesulfonyl moiety, suggest significant biological activity. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 410.8 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological interactions. The structural complexity is highlighted in the following table:
| Feature | Description |
|---|---|
| Oxazole Ring | Provides a heterocyclic structure that enhances reactivity. |
| Furan Group | Known for its role in various biological activities. |
| Chlorobenzenesulfonyl Moiety | Imparts unique electronic properties and potential for enzyme inhibition. |
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential to inhibit enzymes involved in critical metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : Interaction studies suggest that it may alter receptor functions, impacting downstream signaling pathways associated with cell growth and survival.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| SW480 (Colorectal) | 2.0 | Strong inhibition of growth |
| HCT116 (Colorectal) | 0.12 | Superior efficacy compared to standard treatments like 5-FU |
These findings suggest that the compound may serve as a promising lead for colorectal cancer therapies due to its potent inhibitory effects on cancer cell proliferation.
Mechanistic Insights
Further investigation into the mechanism revealed that the compound inhibits Wnt-dependent transcription pathways, which are crucial in many cancers:
- Binding Affinity : The compound showed a binding mode consistent with known inhibitors of β-catenin, a key player in Wnt signaling.
- Gene Expression Modulation : Treatment resulted in decreased expression of proliferation markers such as Ki67 and altered expression profiles of cancer-related genes.
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine | Contains benzyloxy and hydroxymethyl groups | Focused on pyrrolidine derivatives |
| 2-{4-[4-(chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol | Similar sulfonamide structure | Emphasizes isopropyl substitutions |
Comparison with Similar Compounds
Structural Modifications in the Sulfonyl Group
4-(4-Methylbenzenesulfonyl) Analogs
- Compound : 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
- Key Difference : Replacement of the 4-chlorophenyl sulfonyl group with a 4-methylphenyl sulfonyl.
- Impact :
4-Fluorophenylsulfonyl Derivatives
- Compound : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Key Difference : The amine group is substituted with 4-fluorophenyl instead of morpholin-4-yl ethyl.
- Loss of the morpholine moiety may reduce solubility and hydrogen-bonding capacity .
Modifications in the Amine Side Chain
Morpholine-Containing Analogs with Extended Chains
- Compound : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
- Key Difference : A 3-morpholin-4-ylpropyl chain replaces the ethyl linker.
- May alter pharmacokinetics due to increased molecular weight (MW = 462.0 vs. 417.5 for the target compound) .
Non-Morpholine Amine Substitutions
- Compound : 2-(4-Chlorophenyl)-4-(4-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)-1,3-oxazol-5-amine
- Key Difference : Amine group substituted with 3-methoxyphenyl .
- Impact :
Heterocyclic Core Modifications
Thiazole vs. Oxazole Derivatives
- Compound : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- Key Difference : Replacement of the 1,3-oxazole core with 1,3-thiazole .
- Reduced ring oxygen basicity compared to oxazole may affect electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
